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Introduction
Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader that recognizes

acetylated lysine residues on histones, playing a crucial role in the regulation of gene

transcription.[1] BRD8 is a component of the NuA4/TIP60 histone acetyltransferase complex

and also interacts with various transcription factors, including CCCTC-Binding Factor (CTCF)

and activator protein-1 (AP-1), to modulate gene expression.[2][3][4] Its involvement in critical

cellular processes such as cell cycle progression and the innate immune response has made it

a subject of interest in developmental biology and oncology.[3]

SGC-SMARCA-BRDVIII is a potent and selective chemical probe that inhibits the

bromodomains of SMARCA2/4 and PBRM1(BD5). To facilitate rigorous investigation of the

biological roles of these bromodomains and to validate the on-target effects of SGC-SMARCA-

BRDVIII, a structurally similar but inactive negative control compound, SGC-BRDVIII-NC, is

provided. SGC-BRDVIII-NC is designed to be inactive due to a methylation that blocks its

binding to the acetyl-lysine binding pocket of the bromodomain. This document provides

detailed protocols for the application of SGC-BRDVIII-NC as a negative control in Chromatin

Immunoprecipitation (ChIP) experiments, enabling researchers to distinguish specific, on-target

effects of bromodomain inhibition from non-specific or off-target cellular responses.
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Data Presentation
The following tables present hypothetical quantitative data from a ChIP-qPCR experiment

designed to assess the effect of a bromodomain inhibitor on the occupancy of BRD8 at the

promoter regions of target genes. SGC-BRDVIII-NC is used as a negative control to

demonstrate the specificity of the active compound.

Table 1: Effect of Bromodomain Inhibitor and SGC-BRDVIII-NC on BRD8 Occupancy at Target

Gene Promoters

Target Gene Treatment (6 hours)
Fold Enrichment over IgG
(Mean ± SD)

MYC Promoter Vehicle (DMSO) 25.6 ± 2.1

Bromodomain Inhibitor (1 µM) 4.2 ± 0.5

SGC-BRDVIII-NC (1 µM) 24.9 ± 1.9

P21 Promoter Vehicle (DMSO) 18.3 ± 1.5

Bromodomain Inhibitor (1 µM) 3.1 ± 0.4

SGC-BRDVIII-NC (1 µM) 17.8 ± 1.6

GAPDH Promoter (Negative

Control Locus)
Vehicle (DMSO) 1.2 ± 0.2

Bromodomain Inhibitor (1 µM) 1.1 ± 0.3

SGC-BRDVIII-NC (1 µM) 1.3 ± 0.2

Table 2: Quantitative PCR Data Represented as Percent Input
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Target Gene Treatment (6 hours) Percent Input (Mean ± SD)

MYC Promoter Vehicle (DMSO) 1.82 ± 0.15

Bromodomain Inhibitor (1 µM) 0.30 ± 0.04

SGC-BRDVIII-NC (1 µM) 1.78 ± 0.14

P21 Promoter Vehicle (DMSO) 1.31 ± 0.11

Bromodomain Inhibitor (1 µM) 0.22 ± 0.03

SGC-BRDVIII-NC (1 µM) 1.27 ± 0.12

GAPDH Promoter (Negative

Control Locus)
Vehicle (DMSO) 0.09 ± 0.01

Bromodomain Inhibitor (1 µM) 0.08 ± 0.02

SGC-BRDVIII-NC (1 µM) 0.09 ± 0.01

Experimental Protocols
Protocol 1: Cell Treatment and Crosslinking

Cell Culture: Plate cells at an appropriate density to achieve 80-90% confluency on the day

of the experiment.

Compound Treatment: Treat cells with the bromodomain inhibitor, SGC-BRDVIII-NC, or

vehicle control (e.g., DMSO) at the desired concentration and for the specified duration (e.g.,

1 µM for 6 hours).

Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1%.

Incubation: Incubate the cells for 10 minutes at room temperature with gentle shaking.

Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of

125 mM and incubate for 5 minutes at room temperature with gentle shaking.

Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells and collect them by

centrifugation at 1,500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C or
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used immediately.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
Cell Lysis: Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM

EDTA, 1% SDS, supplemented with protease inhibitors). Incubate on ice for 10 minutes.

Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin into fragments of 200-

1000 base pairs. Optimal sonication conditions should be empirically determined for each

cell type and sonicator.

Clarification: Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet

cellular debris. Transfer the supernatant containing the sheared chromatin to a new tube.

Immunoprecipitation:

Dilute the chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM

NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).

Save a small aliquot of the diluted chromatin as the "input" control.

Pre-clear the remaining chromatin with protein A/G magnetic beads for 1 hour at 4°C with

rotation.

Incubate the pre-cleared chromatin with an anti-BRD8 antibody or a negative control IgG

overnight at 4°C with rotation.

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-

DNA complexes and incubate for 2-4 hours at 4°C with rotation.

Washes:

Collect the beads using a magnetic stand and discard the supernatant.

Perform a series of washes to remove non-specifically bound proteins and DNA:

Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.1, 150 mM NaCl, 2 mM EDTA, 1%

Triton X-100, 0.1% SDS)
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High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.1, 500 mM NaCl, 2 mM EDTA, 1%

Triton X-100, 0.1% SDS)

LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.1, 250 mM LiCl, 1 mM EDTA, 1% NP-40,

1% deoxycholate)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - two washes.

Elution and Reverse Crosslinking:

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS,

0.1 M NaHCO3).

Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating

at 65°C for at least 6 hours or overnight.

Add RNase A and incubate at 37°C for 30 minutes.

Add Proteinase K and incubate at 45°C for 1-2 hours.

DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction

followed by ethanol precipitation.

Protocol 3: Quantitative PCR (qPCR) Analysis
qPCR Reaction Setup: Set up qPCR reactions using a suitable qPCR master mix, purified

ChIP DNA or input DNA as the template, and primers specific for the target gene promoters

(e.g., MYC, P21) and a negative control locus (e.g., GAPDH).

Data Analysis:

Percent Input Method: Calculate the amount of immunoprecipitated DNA relative to the

total input chromatin.

Normalize the Ct value of each ChIP sample to the Ct value of the corresponding input

sample: ΔCt = Ct(ChIP) - (Ct(Input) - log2(Dilution Factor)).

Calculate the percent input: % Input = 100 * 2^(-ΔCt).
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Fold Enrichment Method: Calculate the enrichment of the target protein at a specific locus

relative to a negative control antibody (IgG).

Normalize the Ct values of both the specific antibody ChIP and the IgG ChIP to the

input: ΔCt(ChIP) and ΔCt(IgG).

Calculate the fold enrichment: Fold Enrichment = 2^(-ΔCt(ChIP) - (-ΔCt(IgG))).
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Caption: BRD8 recognizes acetylated histones and recruits transcriptional machinery.
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Caption: Workflow for Chromatin Immunoprecipitation using SGC-BRDVIII-NC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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